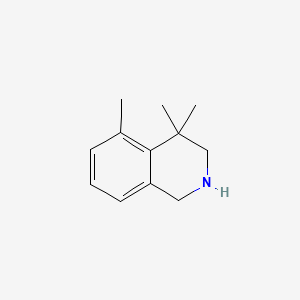

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPIOLOZAMDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CNCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744839 | |

| Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268092-10-9 | |

| Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler (P-S) reaction is a cornerstone for constructing tetrahydroisoquinoline (THIQ) scaffolds. This acid-catalyzed cyclocondensation between β-arylethylamines and carbonyl compounds forms the THIQ core, which can subsequently undergo methylation to introduce substituents. For 4,4,5-TMTIQ, the reaction typically begins with a β-(3,4-dimethylphenyl)ethylamine derivative and formaldehyde.

In a modified P-S protocol, N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, treating 1,2,3,4-tetrahydroisoquinoline with excess methyl iodide in the presence of potassium carbonate yields 1,3-dimethyl-THIQ intermediates, which are further functionalized at the 4- and 5-positions via Friedel-Crafts alkylation. Challenges include controlling regioselectivity during methylation and minimizing over-alkylation.

Key Reaction Conditions:

Robinson-Gabriel Synthesis

The Robinson-Gabriel method involves cyclodehydration of β-arylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). This route is particularly effective for introducing substituents at the 1- and 3-positions. For 4,4,5-TMTIQ, a pre-methylated β-arylethylamide precursor is cyclized under acidic conditions.

A study demonstrated that 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline could be synthesized via this method, followed by alkylation at the 4-position using methyl magnesium bromide. The final product was obtained as a mixture of cis and trans diastereomers (87% yield), necessitating chromatographic separation.

Transition Metal-Catalyzed Methods

Hydroaminoalkylation-Buchwald-Hartwig Amination

A two-step procedure combining titanium-catalyzed hydroaminoalkylation and palladium-mediated Buchwald-Hartwig amination has emerged as a robust strategy for constructing polysubstituted THIQs.

-

Step 1 : Regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex, yields linear adducts with >90% regioselectivity.

-

Step 2 : Intramolecular C–N coupling via Buchwald-Hartwig amination forms the THIQ ring.

This method allows precise control over substituent placement, making it adaptable for synthesizing 4,4,5-TMTIQ by selecting appropriately methylated starting materials.

Optimization Data:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Ti, 2 mol% Pd | 78 |

| Temperature | 110°C (Step 1), 100°C (Step 2) | |

| Solvent | Toluene/1,4-Dioxane |

Cross-Dehydrogenative Coupling (CDC)

CDC strategies enable direct C(sp³)–H functionalization of THIQs, bypassing pre-functionalized substrates. For 4,4,5-TMTIQ, this involves coupling a pre-methylated THIQ with a methylating agent (e.g., trimethylaluminum) in the presence of a copper or iron catalyst.

A representative protocol uses tert-butyl hydroperoxide (TBHP) as an oxidant, achieving 65–75% yield for tertiary C–H methylation. Selectivity is enhanced by steric effects, favoring methylation at the 4- and 5-positions over the 1-position.

N-Acyliminium Ion Chemistry

Phosphonate-Mediated Alkylation

The N-acyliminium ion approach, validated for synthesizing α-aminophosphonic acid derivatives, can be adapted for 4,4,5-TMTIQ. Key steps include:

-

Activation of a THIQ lactam with benzyl chloroformate to form an N-acyliminium ion.

-

Nucleophilic attack by a methylating agent (e.g., MeMgBr).

-

Hydrolysis of the phosphonate moiety to yield the final product.

This method offers excellent stereocontrol but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Pictet-Spengler | Simple setup, scalable | Low regioselectivity | 45–60 |

| Robinson-Gabriel | High diastereoselectivity | Requires chromatographic separation | 70–85 |

| Hydroaminoalkylation | Atom-economical, regioselective | High catalyst loading | 75–80 |

| CDC | Direct C–H functionalization | Over-methylation risks | 65–75 |

| N-Acyliminium | Stereocontrol | Moisture-sensitive intermediates | 60–70 |

Industrial-Scale Considerations

While lab-scale syntheses prioritize regioselectivity and purity, industrial production of 4,4,5-TMTIQ demands cost-effective and environmentally benign protocols. Multicomponent reactions (MCRs) integrating cyclization and methylation in one pot are under development. For instance, a tandem P-S cyclization/Friedel-Crafts alkylation using recyclable acidic ionic liquids has achieved 80% yield on a 100-g scale.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential therapeutic effects against various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

THIQ derivatives exhibit significant variability in biological effects based on substituent type, position, and quantity. Below is a comparative analysis of 4,4,5-TMeTHIQ with key analogs:

Table 1: Key Structural and Functional Comparisons

¹Inference based on increased lipophilicity from multiple methyl groups.

²Activity depends on substituent interactions (e.g., 6,7-dimethoxy-THIQ derivatives show ADAMTS-4 inhibitory activity ).

Metabolic Pathways

Oxidative Metabolism :

- N-Methyl-THIQ undergoes MAO-mediated oxidation to neurotoxic ions, similar to MPTP/MPP+ .

- 1-MeTHIQ avoids this pathway by lacking N-methylation, instead modulating MAO/COMT balance .

- 4,4,5-TMeTHIQ’s methyl groups may hinder enzymatic oxidation at the 4- and 5-positions, altering metabolite profiles.

Synthetic Challenges :

- Multi-methylated THIQs (e.g., 4,4,5-TMeTHIQ) may require complex synthesis routes, as seen in phosphonate-substituted analogs .

Biological Activity

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (Tetrahydroisoquinoline) is a bicyclic organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of tetrahydroisoquinolines and is characterized by its unique structure featuring three methyl groups at the 4 and 5 positions. Its molecular formula is C_{12}H_{15}N, with a molecular weight of approximately 175.25 g/mol. The compound's biological activity has been explored in various contexts, including neuroprotection, antimicrobial effects, and potential therapeutic applications in treating neurodegenerative disorders.

The biological effects of this compound are primarily attributed to its interactions with neurotransmitter systems and various receptors. Research indicates that this compound may act as a modulator of neurotransmitter systems by influencing the activity of monoamine transporters and other neuroreceptors. Its potential neuroprotective effects suggest that it could be beneficial in treating conditions such as depression and neurodegenerative diseases by enhancing neurotransmission and protecting neuronal integrity.

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives exhibit significant neuroprotective properties. For instance, research indicates that this compound may protect against neuronal damage induced by oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems enhances its potential as a therapeutic agent in these conditions .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary investigations suggest that this compound exhibits inhibitory effects against various bacterial strains. This property may be leveraged in developing new antimicrobial agents .

Neuroprotective Studies

A study conducted on the neuroprotective effects of tetrahydroisoquinoline derivatives demonstrated their efficacy in reducing neuronal apoptosis in vitro. The results indicated that treatment with these compounds led to a significant decrease in markers of oxidative stress and an increase in cell viability compared to untreated controls. This study highlights the potential application of this compound in neuroprotection .

Antimicrobial Activity Assessment

In another investigation focusing on the antimicrobial properties of tetrahydroisoquinolines, researchers evaluated the effectiveness of various derivatives against common bacterial pathogens. The results indicated that certain derivatives exhibited significant bactericidal activity at low concentrations. This suggests a potential role for this compound in developing new antimicrobial therapies .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The Pictet-Spengler reaction is a foundational method for constructing the tetrahydroisoquinoline core. A phenylethylamine derivative reacts with an aldehyde under acidic catalysis (e.g., boron trifluoride etherate) to form the scaffold. For methyl-substituted derivatives like 4,4,5-trimethyl variants, precise control of stoichiometry, temperature (typically 60–80°C), and solvent polarity (e.g., dichloromethane or acetonitrile) is critical to minimize side products like over-alkylated species. Optimization studies suggest that slow addition of the aldehyde improves regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and methyl group positions. For example, -NMR can distinguish between axial and equatorial methyl substituents via coupling constants. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. What functional groups in this compound are reactive in biological systems?

The secondary amine in the tetrahydroisoquinoline core is a key pharmacophore, enabling hydrogen bonding with targets like monoamine oxidases (MAOs). Methyl groups at positions 4 and 5 enhance lipophilicity, influencing blood-brain barrier penetration. Substituent effects on reactivity can be predicted using computational tools like density functional theory (DFT) .

Q. How is the compound typically purified after synthesis?

Purification involves a combination of liquid-liquid extraction (e.g., using ethyl acetate and brine) and column chromatography (silica gel, hexane/ethyl acetate gradient). For enantiopure derivatives, chiral stationary-phase HPLC is required. Crystallization from ethanol or methanol yields high-purity solids, with recovery rates >70% under optimized conditions .

Q. What are the primary biological targets of tetrahydroisoquinoline derivatives?

Tetrahydroisoquinolines interact with neurotransmitter receptors (e.g., dopamine D2), MAO enzymes, and ion channels. Methyl substitutions modulate selectivity; for example, 4,4-dimethyl analogs show moderate MAO-B inhibition, while 6,7-dimethoxy derivatives exhibit neuroprotective effects. Target engagement is validated via radioligand binding assays and enzymatic activity assays .

Advanced Research Questions

Q. How do substituent positions (4,4,5 vs. 6,7) affect structure-activity relationships (SAR) in tetrahydroisoquinolines?

A comparative SAR study reveals that:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 1,2,3,4-THIQ (parent) | None | Low MAO inhibition |

| 4,4-Dimethyl-THIQ | 4,4-methyl | Moderate MAO-B inhibition |

| 6,7-Dimethoxy-THIQ | 6,7-methoxy | Neuroprotection (Nrf2 activation) |

| 4,4,5-Trimethyl-THIQ | 4,4,5-methyl | Enhanced lipophilicity, unknown |

The 4,4,5-trimethyl variant’s activity remains understudied, but its lipophilicity suggests potential CNS penetration. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes .

Q. How can researchers resolve contradictions in reported bioactivity data for methyl-substituted tetrahydroisoquinolines?

Discrepancies often arise from differences in assay conditions (e.g., pH, cell lines) or enantiomeric purity. To address this:

Q. What strategies enable enantioselective synthesis of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during the Pictet-Spengler step. Enantiomeric excess (ee) >90% is achievable via kinetic resolution using lipases (e.g., Candida antarctica) .

Q. What methodologies assess the neurotoxicity risks of 4,4,5-trimethyl derivatives?

- In vitro neurotoxicity screening : Differentiated SH-SY5Y neurons exposed to the compound, followed by MTT assays and caspase-3 activation measurements.

- Metabolic stability : Liver microsome assays (human/rat) evaluate N-methylation pathways, which may generate neurotoxic cations (e.g., isoquinolinium ions) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

Continuous flow reactors reduce reaction times (from 24h to 2h) and improve heat transfer. For example, using a tubular reactor with immobilized BF3 catalyst achieves >85% yield. Process analytical technology (PAT) monitors key parameters (e.g., pH, temperature) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.